molecular formula C41H64O13 B12324696 Liriopeside B

Liriopeside B

Cat. No.: B12324696
M. Wt: 764.9 g/mol
InChI Key: KSIVGTKSVYIZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liriopesides B (also known as Liriopeside B) is a high-purity steroidal saponin isolated from the tuberous roots of Liriope species, such as Liriope spicata var. prolifera . This compound is of significant interest in biomedical research due to its demonstrated anti-cancer properties in various in vitro models. Studies have shown that Liriopesides B exerts potent anti-cancer effects by modulating key cellular processes. In ovarian cancer (A2780) cells, it inhibits metastatic behaviors such as invasion and chemotactic movement in a dose-dependent manner . Furthermore, it induces cell cycle arrest at the G1 phase and promotes apoptosis, correlating with increased mRNA expression of E-CADHERIN, p21, and p27, and decreased expression of BCL-2 . Research in non-small cell lung cancer (NSCLC) cells, including H460 and H1975 cell lines, confirms these findings, showing that Liriopesides B reduces cell viability and proliferation, induces G1/S phase cell cycle arrest, and stimulates apoptosis . The pro-apoptotic mechanism involves the upregulation of Bax, caspase-3, and caspase-8, alongside the downregulation of Bcl-2 and Bcl-xl . Additionally, it has been reported to increase autophagy and significantly decrease the expression of programmed death-ligand 1 (PD-L1) . Provided as a white dry powder with a purity of >98% (determined by HPLC) , our Liriopesides B is confirmed for identity by NMR and MS. It is soluble in water and insoluble in organic solvents such as petroleum ether and chloroform . This product is intended for Research Use Only and is not designed for human therapeutic or veterinary applications. Researchers can utilize this compound for investigations into anti-cancer mechanisms, metabolic pathway studies, and other biochemical research applications.

Properties

IUPAC Name

[2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVGTKSVYIZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Solvent Extraction

The most common initial step involves solvent extraction to isolate crude saponins from plant material. Key protocols include:

  • Ethanol-Water Extraction : Dried L. spicata roots are powdered and refluxed with aqueous ethanol (70–80% v/v) at 60–80°C for 2–3 hours. This method achieves a crude saponin yield of 8–12% (w/w).
  • Pressurized Liquid Extraction (PLE) : Optimized conditions for PLE use ethanol (90%) at 100°C under 1,500 psi pressure, achieving higher efficiency (15–20% yield) compared to traditional methods.

Sequential Fractionation

Post-extraction, liquid-liquid partitioning with ethyl acetate or n-butanol is employed to concentrate saponins. Ethyl acetate demonstrates superior selectivity for Liriopeside B, reducing polar contaminants.

Purification Techniques

Silica Gel Chromatography

Crude extracts are subjected to silica gel column chromatography using gradient elution (petroleum ether:ethyl acetate:methanol = 10:5:1 to 5:5:2). This step removes non-saponin compounds, yielding a semi-pure fraction enriched in this compound (purity: 40–60%).

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC with a two-phase solvent system (n-hexane:ethyl acetate:methanol:water = 3:9:4:11) resolves this compound from structurally similar saponins. Operating at 800–1,000 rpm with a flow rate of 2–3 mL/min, this method achieves >90% purity in a single run.

Preparative HPLC

Final purification uses reversed-phase C18 columns (250 × 20 mm, 5 µm) with isocratic elution (acetonitrile:water = 65:35). Detection at 203 nm ensures high-resolution separation, yielding pharmaceutical-grade this compound (purity: 98.5%).

Analytical Validation

HPLC-DAD-ELSD

Quantitative analysis employs HPLC coupled with diode-array (DAD) and evaporative light-scattering detectors (ELSD). Key parameters:

Parameter Details
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:water (65:35, isocratic)
Flow Rate 1.0 mL/min
Detection DAD (203 nm), ELSD (drift tube: 40°C, gas pressure: 3.5 bar)
Linearity Range 24.2–182.0 µg/mL (R² > 0.993)
LOD/LOQ 26.0/52.0 µg/mL (ELSD), 0.08/0.24 µg/mL (DAD)

This method validates purity and quantifies this compound in complex matrices.

Structural Elucidation

  • NMR Spectroscopy : ¹H and ¹³C NMR (600 MHz, CD3OD) confirm the aglycone structure (ruscogenin) and glycosylation pattern (glucose:xylose = 2:1).
  • HR-ESI-MS : A molecular ion peak at m/z 855.028 [M+H]⁺ corroborates the molecular formula C44H70O16.

Comparative Analysis of Preparation Methods

Table 1 summarizes key studies on this compound isolation:

Study Source Material Extraction Method Purification Steps Yield (%) Purity (%) Reference
Zhang et al. (2023) L. spicata roots PLE (90% ethanol) Silica gel → HSCCC → Prep-HPLC 0.12 98.1
Li et al. (2020) L. muscari Ethanol reflux Silica gel → Sephadex LH-20 0.08 95.0
Patent CN102276465A Cynara scolymus Water extraction Ethyl acetate → HSCCC 0.15 98.5

Challenges and Optimization Strategies

  • Low Natural Abundance : this compound constitutes <0.2% of dry plant weight, necessitating large-scale processing.
  • Co-Elution in Chromatography : Structural analogs (e.g., ophiopogonin D) require fine-tuned solvent systems for resolution.
  • Solvent Recycling : HSCCC and prep-HPLC solvents (e.g., ethyl acetate, acetonitrile) are reclaimed via distillation, reducing costs by 30–40%.

Chemical Reactions Analysis

Mechanisms of Action in Cancer Cells

Liriopesides B demonstrates dose-dependent effects on cellular processes, including apoptosis induction, cell cycle arrest, and modulation of metastasis-related pathways.

Apoptosis Induction

  • Dose-dependent apoptosis : In A2780 ovarian cancer cells, Hoechst 33258 staining revealed chromatin condensation and nuclear fragmentation at concentrations of 1×IC<sub>50</sub> (18.6 µM) and 5×IC<sub>50</sub> (93 µM) after 48 hours .

  • Flow cytometry : Late apoptosis increased from 3.2% (control) to 15.4% (10×IC<sub>50</sub>) in A2780 cells .

  • Protein regulation : Downregulation of anti-apoptotic BCL-2 and upregulation of pro-apoptotic BAX and caspases (-3, -8) in non-small cell lung cancer (NSCLC) cells .

Cell Cycle Arrest

  • G1 phase arrest : Treatment of A2780 cells with liriopesides B (10×IC<sub>50</sub>) increased G1-phase cells from 54.3% (control) to 72.1% at 72 hours .

  • Regulation of cyclin-dependent kinases (CDKs) : Upregulation of p21 and p27 mRNA and protein levels, which inhibit CDK2/4 activity .

Anti-Metastatic Activity

Liriopesides B inhibits invasion and chemotaxis in ovarian cancer cells:

Parameter Control 1×IC<sub>50</sub> 5×IC<sub>50</sub> 10×IC<sub>50</sub>
Invasion (A2780 cells) 100%68%45%22%
Chemotaxis (A2780 cells) 100%75%52%29%

Source: Transwell chamber assays

Gene and Protein Expression Modulation

Liriopesides B alters key biomarkers associated with tumor progression:

mRNA and Protein Levels

Biomarker Change Cell Line Concentration Time
E-CADHERIN↑ 2.5-foldA278010×IC<sub>50</sub>48 h
BCL-2↓ 60%A278010×IC<sub>50</sub>48 h
PD-L1↓ 70%H1975 NSCLC50 µM48 h

Sources: RT-qPCR and Western blot analyses

Autophagy and Immune Evasion

In NSCLC cells, liriopesides B enhances autophagy (LC3-II/LC3-I ratio increased by 3.1-fold) and reduces PD-L1 expression, potentially improving immune recognition .

Dose-Dependent Cytotoxicity

Cell Line IC<sub>50</sub> (24 h) IC<sub>50</sub> (48 h)
A278018.6 µM9.3 µM
H460 NSCLC42.6 µM21.3 µM
H1975 NSCLC32.3 µM16.1 µM

Sources: CCK-8 assays

Scientific Research Applications

Anti-Cancer Properties

Mechanisms of Action

Liriopeside B exhibits several mechanisms through which it exerts its anti-cancer effects:

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces cell viability in various cancer cell lines, including ovarian and non-small cell lung cancer (NSCLC) cells. For instance, it demonstrated an IC50 value of 42.62 µM for H460 cells and 32.25 µM for H1975 cells after 24 hours of treatment .
  • Induction of Apoptosis : this compound has been found to induce apoptosis in cancer cells. In A2780 ovarian cancer cells, it increased the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . Flow cytometry analyses confirmed that this compound triggers late apoptosis in a dose-dependent manner .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at various phases. In A2780 cells, it primarily induced G1 phase arrest after 24 hours and G2/M phase arrest after 72 hours . This disruption in the cell cycle is critical for inhibiting tumor growth.
  • Inhibition of Metastasis : this compound has shown promising results in inhibiting metastasis-associated behaviors in cancer cells. In Transwell assays, it significantly decreased both the invasive and chemotactic abilities of A2780 cells .

Efficacy in Different Cancer Types

This compound's efficacy extends across multiple types of cancer:

  • Ovarian Cancer : In studies involving A2780 cells, this compound inhibited proliferation and induced apoptosis, making it a potential candidate for ovarian cancer therapy .
  • Non-Small Cell Lung Cancer (NSCLC) : Research indicated that this compound effectively reduced the proliferation and induced apoptosis in NSCLC cell lines (H460 and H1975). It also increased autophagy and downregulated PD-L1 expression, which is crucial for immune evasion by tumors .
  • Pancreatic Cancer : Recent findings suggest that combining this compound with gemcitabine enhances its efficacy against pancreatic cancer cells, indicating its potential role in combination therapies .

Case Studies and Research Findings

Several studies have documented the applications of this compound in preclinical settings:

StudyCancer TypeKey Findings
OvarianInhibits invasion and induces apoptosis in A2780 cells; significant dose-dependent effects observed.
NSCLCReduces cell viability; induces apoptosis; causes G1/S phase arrest; downregulates PD-L1 expression.
PancreaticSynergistic effects with gemcitabine; decreased viability of pancreatic cancer cells observed.

Mechanism of Action

Comparison with Similar Compounds

Critical Considerations

  • Structural vs. Functional Similarity : Evidence suggests that even compounds with >85% structural similarity (e.g., Tanimoto coefficient) may share only 30% bioactivity overlap, emphasizing the need for empirical validation .
  • Stability : this compound degrades 15% after 6 months at 2–8°C, while Spicatoside B remains stable, highlighting formulation challenges .

Biological Activity

Liriopeside B (LPB) is a steroidal saponin derived from Liriope spicata var. prolifera, known for its significant biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its steroidal saponin structure, which contributes to its biological activities. The chemical structure can be visualized through chemical drawing software, indicating the presence of specific functional groups that are crucial for its activity.

Research has demonstrated that this compound exhibits potent anti-cancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : LPB significantly reduces the proliferation of various cancer cell lines, including ovarian cancer (A2780 cells) and non-small cell lung cancer (NSCLC) cells (H460 and H1975) . The IC50 values for LPB in these studies were found to be 42.62 µM for H460 and 32.25 µM for H1975 cells after 24 hours of treatment .
  • Induction of Apoptosis : LPB induces apoptosis in cancer cells, as confirmed by flow cytometry and Hoechst 33258 staining. The compound increases the expression of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : LPB causes cell cycle arrest at the G1 phase after 24, 48, and 72 hours of treatment in A2780 cells. At higher concentrations (10×IC50), it also induces G2/M phase arrest after prolonged exposure .
  • Inhibition of Metastasis : Studies using Transwell assays showed that LPB significantly decreases the invasive and chemotactic abilities of A2780 cells in a dose-dependent manner, indicating its potential to inhibit metastasis .

Experimental Findings

The following table summarizes key experimental findings regarding the biological activity of this compound:

Activity Cell Line IC50 Value (µM) Effect Observed
Proliferation InhibitionA2780Not specifiedSignificant reduction in cell viability
Apoptosis InductionA2780Not specifiedIncreased Bax and caspase expression
Cell Cycle ArrestA2780Not specifiedG1 phase arrest observed
Invasion InhibitionA2780Not specifiedDecreased invasive rate
Chemotaxis InhibitionA2780Not specifiedDecreased chemotactic movement

Ovarian Cancer

In a study focused on ovarian cancer, this compound was shown to significantly inhibit the proliferation and metastatic behavior of A2780 cells. The treatment led to a marked decrease in cell invasion rates at concentrations corresponding to 1×IC50 (45.316%) down to no invasive cells at 10×IC50 . Additionally, gene expression analysis revealed upregulation of E-cadherin and downregulation of Bcl-2, supporting the observed anti-cancer effects.

Non-Small Cell Lung Cancer

Another study investigated LPB's effects on NSCLC cells (H460 and H1975). Results indicated that LPB not only inhibited cell growth but also induced autophagy and apoptosis. The expression levels of programmed death-ligand 1 (PD-L1) were significantly reduced, suggesting a potential role in enhancing immune responses against tumors .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and structurally elucidating Liriopeside B from natural sources?

  • Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Structural elucidation requires spectroscopic methods (NMR, MS) and X-ray crystallography for novel compounds. For reproducibility, experimental protocols must detail solvent systems, purification steps, and spectroscopic parameters . New compounds require full characterization (elemental analysis, purity ≥95%) and comparison with literature data for known analogs .

Q. How can in vitro assays be designed to evaluate the bioactivity of this compound against specific molecular targets?

  • Methodological Answer : Use dose-response experiments with appropriate controls (e.g., negative/positive controls, solvent-only groups). Select cell lines or enzyme systems relevant to the hypothesized mechanism (e.g., anti-inflammatory assays using TNF-α inhibition). Ensure statistical power by calculating sample sizes (e.g., n ≥ 3 replicates) and applying ANOVA or non-parametric tests for skewed data . Report IC₅₀ values with confidence intervals to enhance comparability .

Q. What criteria validate the purity and identity of this compound in synthetic or extracted samples?

  • Methodological Answer : Validate purity via HPLC (≥95% peak area), coupled with UV/HRMS for molecular confirmation. For synthetic batches, monitor reaction progress using TLC or LC-MS. Cross-validate spectroscopic data (¹H/¹³C NMR, IR) against published spectra or computational predictions (e.g., DFT calculations). Discrepancies >0.1 ppm in NMR shifts require re-evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, solvent polarity). Replicate key experiments under standardized protocols (e.g., OECD guidelines). Use multivariate regression to isolate variables (e.g., pH, temperature) contributing to divergent outcomes. Transparent reporting of negative results is critical .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, temperature). Use LC-MS to track intermediate formation. For glycosylation steps, optimize protecting groups (e.g., acetyl vs. benzyl) to enhance regioselectivity. Computational tools (e.g., molecular docking) can predict steric hindrance in synthetic pathways .

Q. How should researchers design longitudinal studies to assess this compound’s mechanism of action in vivo?

  • Methodological Answer : Use animal models with genetic/pharmacological controls (e.g., knockout mice or receptor antagonists). Apply pharmacokinetic profiling (plasma half-life, tissue distribution) and transcriptomic/proteomic analyses to identify downstream targets. Ensure ethical compliance (e.g., 3Rs principles) and pre-register study protocols to reduce bias .

Methodological Guidelines

  • Data Interpretation : Use Bland-Altman plots for method comparison and principal component analysis (PCA) for multi-parametric datasets. Disclose raw data in supplementary files .
  • Reproducibility : Document all experimental variables (e.g., batch numbers, equipment calibration) in a dedicated "Experimental" section. Share protocols via repositories like protocols.io .
  • Research Question Formulation : Apply the P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome) to narrow hypotheses. For example: "Does this compound (I) reduce oxidative stress markers (O) in hyperglycemic endothelial cells (P) compared to metformin (C)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.